molecular formula C7H16N2 B15255028 [(Azetidin-2-yl)methyl](ethyl)methylamine

[(Azetidin-2-yl)methyl](ethyl)methylamine

Cat. No.: B15255028
M. Wt: 128.22 g/mol
InChI Key: FJZPMQSONBUQAB-UHFFFAOYSA-N
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Description

(Azetidin-2-yl)methylmethylamine is a heterocyclic compound containing an azetidine ring Azetidines are four-membered nitrogen-containing rings that are known for their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Azetidin-2-yl)methylmethylamine typically involves the formation of the azetidine ring followed by functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then treated with various amines to yield the target compound.

Industrial Production Methods

Industrial production of (Azetidin-2-yl)methylmethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Azetidin-2-yl)methylmethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(Azetidin-2-yl)methylmethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Azetidin-2-yl)methylmethylamine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler compound with a similar four-membered ring structure.

    Oxetane: Another four-membered ring compound but with an oxygen atom instead of nitrogen.

    Pyrrolidine: A five-membered ring compound with a nitrogen atom.

Uniqueness

(Azetidin-2-yl)methylmethylamine is unique due to its specific functional groups and the presence of both azetidine and amine functionalities. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in simpler analogs like azetidine or oxetane .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N-(azetidin-2-ylmethyl)-N-methylethanamine

InChI

InChI=1S/C7H16N2/c1-3-9(2)6-7-4-5-8-7/h7-8H,3-6H2,1-2H3

InChI Key

FJZPMQSONBUQAB-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1CCN1

Origin of Product

United States

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